molecular formula C21H19ClFNO4S B1674597 Lazabemide CAS No. 103878-84-8

Lazabemide

Cat. No. B1674597
M. Wt: 199.64 g/mol
InChI Key: NXFFJDQHYLNEJK-CYBMUJFWSA-N
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Description

Lazabemide, also known by its proposed trade names Pakio and Tempium, is a reversible and selective inhibitor of monoamine oxidase B (MAO-B). It was under development as an antiparkinsonian agent but was never marketed .


Synthesis Analysis

The synthesis of Lazabemide has been reported in the literature. It was synthesized from 5-chloro-cyanopyridine and ethylenediamine .


Molecular Structure Analysis

Lazabemide has a molecular formula of C8H10ClN3O and a molar mass of 199.64 g/mol . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .


Physical And Chemical Properties Analysis

Lazabemide has a density of 1.3±0.1 g/cm3, a boiling point of 397.4±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has a topological polar surface area of 68 Å2 and a molar volume of 155.1±3.0 cm3 .

Safety And Hazards

Lazabemide is toxic and can cause serious eye irritation and harm if swallowed . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

While Lazabemide was never marketed, research has been conducted on the development of a prodrug with L-dopa to overcome the problems associated with L-dopa absorption . Further preclinical evaluation of the L-dopa–Lazabemide prodrug should be undertaken with the aim of discovering prodrugs that may be advanced to the clinical stages of development .

properties

IUPAC Name

N-(2-aminoethyl)-5-chloropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c9-6-1-2-7(12-5-6)8(13)11-4-3-10/h1-2,5H,3-4,10H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXRLKWWVNUZRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)C(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048294
Record name Lazabemide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lazabemide

CAS RN

103878-84-8
Record name Lazabemide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103878-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lazabemide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103878848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lazabemide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAZABEMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/420HD787N9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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